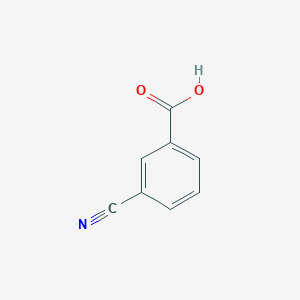

3-Cyanobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLKKXHEIIFTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172074 | |

| Record name | 3-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-72-1 | |

| Record name | 3-Cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GC692D78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry and Application of 3-Cyanobenzoic Acid in Modern Drug Discovery

CAS Number: 1877-72-1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Cyanobenzoic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its role as a key intermediate in the development of blockbuster drugs. A particular focus is placed on its derivative's role in the synthesis of Angiotensin II Receptor Blockers (ARBs), with a detailed visualization of the relevant signaling pathway.

Core Properties of this compound

This compound, also known as m-cyanobenzoic acid, is a white to off-white crystalline solid.[1] Its bifunctional nature, containing both a carboxylic acid and a nitrile group, makes it a valuable precursor for a wide range of chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 1877-72-1 | [1][2][3] |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Melting Point | 220-224 °C | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | m-Cyanobenzoic acid, 3-Carboxybenzonitrile | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis of this compound: An Experimental Protocol

The following is a detailed, two-step experimental protocol for the synthesis of this compound from 3-cyanotoluene, adapted from established industrial methods.[4] This procedure is intended for laboratory-scale synthesis and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Chlorination of 3-Cyanotoluene to 3-(Trichloromethyl)benzonitrile

This initial step involves the radical chlorination of the methyl group of 3-cyanotoluene.

Materials:

-

3-Cyanotoluene

-

Chlorine gas (Cl₂)

-

A suitable reaction vessel equipped with a reflux condenser, gas inlet, and a light source (e.g., a UV lamp) to initiate the radical reaction.

-

Inert solvent (optional, e.g., carbon tetrachloride)

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with 3-cyanotoluene.

-

Initiate the reaction by turning on the light source.

-

Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be monitored carefully. Maintain the reaction temperature within a safe and effective range, typically with cooling.

-

Continue the chlorination until the desired degree of conversion to 3-(trichloromethyl)benzonitrile is achieved. This can be monitored by techniques such as Gas Chromatography (GC).

-

Once the reaction is complete, stop the flow of chlorine gas and turn off the light source.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

The crude 3-(trichloromethyl)benzonitrile can be purified by distillation under reduced pressure.

Step 2: Hydrolysis of 3-(Trichloromethyl)benzonitrile to this compound

This step involves the hydrolysis of the trichloromethyl group to a carboxylic acid.

Materials:

-

3-(Trichloromethyl)benzonitrile (from Step 1)

-

Water

-

A suitable catalyst (e.g., a phase transfer catalyst like benzyltriethylammonium chloride)[4]

-

An oxidizing agent may be used to facilitate the conversion, such as hydrogen peroxide in the presence of catalysts like vanadyl sulfate (B86663) and sodium tungstate.[4]

-

Ethanol (for recrystallization)[4]

Procedure:

-

In a reaction vessel, combine 3-(trichloromethyl)benzonitrile with water and the chosen catalyst system.

-

Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalytic system used. A typical temperature range is around 45°C.[4]

-

Monitor the progress of the hydrolysis by a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature. The this compound product should precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the filter cake with water to remove any inorganic impurities.[4]

-

For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol.[4]

-

Dry the purified white powder of this compound under vacuum.

References

- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]

- 4. Role of angiotensin II AT1 receptor blockers in the treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Cyanobenzoic acid (CAS No: 1877-72-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document consolidates essential quantitative data into a clear tabular format and outlines standardized experimental protocols for the determination of these properties. Furthermore, a representative synthesis workflow is visualized to illustrate its production logic, adhering to stringent formatting requirements for clarity and technical accuracy. This guide is intended to serve as a foundational resource for professionals in research, development, and quality control.

Core Physical and Chemical Properties

This compound, also known as m-cyanobenzoic acid or 3-carboxybenzonitrile, is an aromatic carboxylic acid featuring both a cyano and a carboxylic acid functional group. This unique structure makes it a valuable building block in organic synthesis. The compound typically appears as a white to off-white crystalline solid.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Identifiers | ||

| CAS Number | 1877-72-1 | [1][2][3][4] |

| Molecular Formula | C₈H₅NO₂ | [1][2][4][5] |

| Molecular Weight | 147.13 g/mol | [2][4][5] |

| InChIKey | GYLKKXHEIIFTJH-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C#N | [6] |

| Physical Properties | ||

| Appearance | White to off-white crystalline powder | [1][2][8] |

| Melting Point | 217-224 °C | [2][3][4][9] |

| Boiling Point | 324.7 °C at 760 mmHg | [8] |

| Density | ~1.32 g/cm³ (estimate) | [8] |

| Solubility & Partitioning | ||

| Water Solubility | Sparingly soluble | [10] |

| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol; Soluble in polar organic solvents | [1][3][8] |

| pKa (at 25 °C) | 3.60 | [8][10] |

| LogP (Octanol/Water) | 1.26 - 1.48 | [7][8] |

| Spectroscopic Data | ||

| ¹H NMR | Spectra available | [9] |

| IR Spectrum | Spectra available | [6][8] |

Experimental Protocols

While specific experimental reports for determining the physical properties of this compound are not widely published, the following sections describe standard methodologies that are routinely applied for such characterizations.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[3] The capillary method using a melting point apparatus is standard.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[1][2]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[3][11]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (217-224°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[3][12]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1][11] The melting range is reported as T1-T2. For a pure compound, this range should be narrow.

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and functional groups of a compound. As a carboxylic acid, this compound's solubility is pH-dependent.

Protocol:

-

Solvent Screening: In separate small test tubes, add ~25 mg of this compound to 0.75 mL of various solvents (e.g., water, ethanol (B145695), diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃).[13][14]

-

Mixing: Vigorously shake each tube at room temperature for 1-2 minutes.[10]

-

Observation: Observe whether the solid dissolves completely.

-

In water: Expected to be sparingly soluble.[10]

-

In 5% HCl: Expected to be insoluble, as the acidic functional group remains protonated.

-

In 5% NaOH and 5% NaHCO₃: Expected to be soluble. The basic solutions deprotonate the carboxylic acid (pKa ≈ 3.60) to form the highly water-soluble sodium 3-cyanobenzoate salt. Solubility in NaHCO₃ indicates a relatively strong acid.[10][13]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like ethanol if aqueous solubility is low. A final concentration of approximately 0.01 M is typical.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10) and immerse the electrode in the solution.[16]

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[17] After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: Determine the volume of NaOH required to reach the equivalence point (the inflection point of the curve). The volume of NaOH at the half-equivalence point is then located. According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[15][18]

Synthesis Workflow Visualization

This compound can be produced via a two-step process starting from 3-cyanotoluene. The following diagram illustrates this common industrial synthesis pathway, which involves chlorination followed by oxidation.[19]

Caption: A two-step synthesis of this compound from 3-cyanotoluene.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. This compound 98 1877-72-1 [sigmaaldrich.com]

- 5. Benzoic acid, 3-cyano- [webbook.nist.gov]

- 6. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound(1877-72-1) IR Spectrum [chemicalbook.com]

- 9. This compound(1877-72-1) 1H NMR [m.chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. web.williams.edu [web.williams.edu]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pennwest.edu [pennwest.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. CN103214396B - Production method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Cyanobenzoic Acid: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique bifunctional nature, possessing both a carboxylic acid and a cyano group, allows for diverse chemical modifications, making it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. Furthermore, it delves into its applications in drug development, exploring its role as a precursor to bioactive molecules and its potential to modulate key signaling pathways. Detailed experimental protocols and data are presented to facilitate its practical application in a research and development setting.

Chemical Structure and Properties

This compound, also known as m-cyanobenzoic acid, is an organic compound with the chemical formula C₈H₅NO₂.[1][2] The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a cyano group (-CN) at the meta position relative to each other.[1][2] This substitution pattern significantly influences its chemical reactivity and physical properties.

The presence of the electron-withdrawing cyano and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution. The carboxylic acid moiety imparts acidic properties, allowing for the formation of salts and esters, while the cyano group can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions.

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| CAS Number | 1877-72-1 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 220-224 °C | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

| pKa | 3.6 (estimated) | |

| InChI | 1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11) | [1] |

| SMILES | O=C(O)c1cccc(c1)C#N | [1] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with the choice of method often depending on the starting material, desired scale, and safety considerations.

Experimental Protocol: Synthesis from 3-Methylbenzonitrile (B1361078)

A common and scalable method involves the oxidation of 3-methylbenzonitrile (m-tolunitrile). A detailed two-step protocol derived from patent literature is described below.[3]

Step 1: Chlorination of 3-Methylbenzonitrile to 3-(Chloromethyl)benzonitrile

-

Materials: 3-Methylbenzonitrile, Chlorine gas.

-

Procedure: In a suitable reactor equipped for gas dispersion, 3-methylbenzonitrile is reacted with chlorine gas under appropriate initiation (e.g., UV light or a radical initiator) to effect benzylic chlorination. The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the desired conversion to 3-(chloromethyl)benzonitrile. Upon completion, the crude product is typically purified by distillation.

Step 2: Oxidation of 3-(Chloromethyl)benzonitrile to this compound

-

Materials: 3-(Chloromethyl)benzonitrile, Hydrogen peroxide, Vanadyl sulfate (B86663) (catalyst), Sodium tungstate (B81510) (catalyst), Benzyltriethylammonium chloride (phase transfer catalyst), Ethanol, Water.

-

Procedure:

-

To a reaction vessel, add 3-(chloromethyl)benzonitrile, ethanol, vanadyl sulfate, sodium tungstate, and benzyltriethylammonium chloride.

-

Heat the mixture to the reaction temperature (e.g., 45-50 °C).

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature.

-

After the addition is complete, maintain the reaction mixture at temperature for several hours until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

-

Upon completion, heat the mixture to distill off the ethanol.

-

Cool the remaining aqueous mixture to room temperature to precipitate the crude this compound.

-

Collect the solid by filtration and wash the filter cake with water.

-

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.[3]

-

Materials: Crude this compound, Ethanol, Water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.

-

Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, during which time crystals of this compound will form.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4][5]

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic): Peaks typically appear around 3100-3000 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band in the region of 1700-1680 cm⁻¹.

-

C=C stretch (aromatic): Several bands in the 1600-1450 cm⁻¹ region.

-

C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.

-

O-H bend (carboxylic acid): A broad band around 920 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ would show a complex multiplet pattern for the aromatic protons between δ 7.5 and 8.5 ppm, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically > δ 12 ppm).

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The expected chemical shifts are:

-

Carboxylic carbon (C=O): ~166 ppm

-

Aromatic carbons: In the range of 110-140 ppm. The carbon attached to the cyano group and the carbon attached to the carboxylic acid group will be deshielded.

-

Cyano carbon (C≡N): ~118 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak [M]⁺ at m/z = 147. Key fragmentation patterns would include the loss of the hydroxyl group (-OH) to give a fragment at m/z = 129, and the loss of the carboxyl group (-COOH) to give a fragment at m/z = 102.[1] The base peak is often the [M-OH]⁺ fragment.

Applications in Drug Development

This compound is a valuable starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its derivatives have been explored for a range of therapeutic applications.

Precursor for Bioactive Molecules

This compound serves as a scaffold for the synthesis of more complex molecules with biological activity. For instance, it is a precursor in the synthesis of certain platelet aggregation inhibitors.[6] The cyano and carboxylic acid groups provide reactive handles for the introduction of diverse functionalities to modulate the pharmacological properties of the target molecules.

Workflow for Drug Synthesis Intermediate

Caption: General workflow for utilizing this compound as an intermediate in drug synthesis.

Modulation of Signaling Pathways

While direct studies on the modulation of signaling pathways by this compound are limited, its structural motifs are present in compounds known to interact with key biological targets.

Many kinase inhibitors feature aromatic and nitrile moieties, which can engage in crucial interactions within the ATP-binding pocket of kinases. The development of derivatives of this compound could lead to novel kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. For example, the synthesis of quinoxaline (B1680401) derivatives, some of which are based on benzoic acid scaffolds, has led to the discovery of potent ASK1 inhibitors.[7]

Hypothesized Kinase Inhibition Pathway

Caption: Hypothesized mechanism of kinase inhibition by a this compound derivative.

Carboxylic acid derivatives are known to act as zinc-binding groups in the active site of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in cancer metastasis and arthritis. The development of novel MMP inhibitors has explored various carboxylic acid-based scaffolds.[8] The rigid aromatic structure of this compound could serve as a foundation for designing selective MMP inhibitors.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound of significant interest to researchers in organic synthesis and drug development. Its well-defined structure and versatile reactivity make it an ideal starting point for the creation of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications, offering a valuable resource for scientists and professionals in the field. Further exploration of its derivatives is warranted to unlock its full potential in the development of novel therapeutics.

References

- 1. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1877-72-1: this compound | CymitQuimica [cymitquimica.com]

- 3. CN103214396B - Production method of this compound - Google Patents [patents.google.com]

- 4. This compound(1877-72-1) IR Spectrum [m.chemicalbook.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection [frontiersin.org]

An In-depth Technical Guide to the Solubility of 3-Cyanobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-cyanobenzoic acid in organic solvents. Due to a scarcity of published quantitative data for this specific compound, this document synthesizes available qualitative information, outlines detailed experimental protocols for solubility determination, and discusses the expected solubility behavior based on its chemical structure and by drawing parallels with structurally similar compounds like benzoic acid.

Introduction to this compound

This compound, a derivative of benzoic acid, is a white to off-white crystalline solid. Its structure, featuring both a carboxylic acid group and a cyano group on a benzene (B151609) ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.

Solubility Profile of this compound

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Category | Specific Solvents | Reported Solubility |

| Polar Protic Solvents | Methanol | Soluble / Slightly Soluble |

| Ethanol | Expected to be soluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Acetone | Expected to be soluble | |

| Ethyl Acetate | Expected to be soluble | |

| Non-Polar Solvents | Toluene | Expected to have low solubility |

| Hexane | Expected to have very low solubility | |

| Aqueous Solvents | Water | Sparingly soluble / Insoluble |

Note: "Expected to be soluble/have low solubility" is based on the principle of "like dissolves like" and the known solubility of similar benzoic acid derivatives.

The presence of the polar carboxylic acid and cyano groups suggests that this compound will exhibit greater solubility in solvents that can engage in hydrogen bonding or have a significant dipole moment. Its solubility is expected to increase with temperature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Static Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer. The equilibration time is critical and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter compatible with the solvent) or centrifugation. This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Analysis: Accurately measure the concentration of this compound in the clear, saturated solution. This can be done using various analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification. A calibration curve of known concentrations of this compound in the same solvent must be prepared.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and the solvent does not interfere with the measurement. A calibration curve is also required.

-

Gravimetric Analysis: A known volume or mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute), and the mass of the remaining solid solute is determined.

-

Gravimetric Method

This method is straightforward for determining solubility when the solute is non-volatile.

Protocol:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Static Equilibrium Method.

-

Sample Weighing: Accurately weigh a portion of the clear, saturated solution in a pre-weighed, dry container.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by heating at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum oven for more sensitive compounds.

-

Final Weighing: Once all the solvent has been removed and the residue is completely dry, cool the container in a desiccator and weigh it again. The difference between the final and initial mass of the container gives the mass of the dissolved this compound. The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

Calculation: The solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility using the static equilibrium method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For researchers and drug development professionals, the experimental protocols outlined in this guide offer a robust framework for determining the precise solubility data required for their applications. The static equilibrium method, coupled with a reliable analytical technique such as HPLC, is recommended for obtaining accurate and reproducible results. Further studies to quantify the solubility of this compound in a broad range of pharmaceutically relevant solvents would be a valuable contribution to the field.

Spectroscopic Profile of 3-Cyanobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-cyanobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 13.36 | s | 1H | - | -COOH |

| 8.36 - 7.76 | m | 2H | - | Ar-H |

| 7.71 | ddd | 1H | 8.0, 2.2, 1.1 | Ar-H |

| 7.61 - 7.46 | m | 1H | - | Ar-H |

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | -COOH |

| 133.8 | Ar-C |

| 133.4 | Ar-C |

| 133.2 | Ar-C |

| 131.1 | Ar-C |

| 129.3 | Ar-C |

| 128.4 | Ar-C |

| 118.5 (approx.) | -CN |

Solvent: DMSO-d₆[1] Note: The nitrile carbon chemical shift is an approximation based on typical values for aromatic nitriles.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2230 | Strong | C≡N stretch (nitrile) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| 920 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

| 800-600 | Strong | C-H bend (out-of-plane, aromatic) |

Technique: KBr Pellet[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 147 | Moderate | [M]⁺ (Molecular Ion) |

| 130 | High | [M-OH]⁺ |

| 102 | High | [M-COOH]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Technique: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker AVANCE 400 MHz spectrometer was used to record the ¹H and ¹³C NMR spectra. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard. For the ¹H NMR spectrum, the data was acquired with a spectral width of 8000 Hz and a relaxation delay of 1.0 seconds. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with a spectral width of 24000 Hz.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder was obtained. The mixture was then compressed in a die under high pressure to form a transparent pellet. The spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure the elution of the compound. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected.[2][3]

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

3-Cyanobenzoic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety and handling precautions for 3-Cyanobenzoic acid. The information is intended to equip laboratory personnel and drug development professionals with the necessary knowledge to handle this compound safely and effectively. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are provided.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5][6]

Signal Word: Warning

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Chemical Formula | C₈H₅NO₂ | [8] |

| Molecular Weight | 147.13 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 220-224 °C (lit.) | [9] |

| Boiling Point | No data available | |

| Flash Point | No information available | [4] |

| Autoignition Temperature | Not applicable | [4] |

| Solubility | Partly miscible in water | [1] |

| Vapor Pressure | No data available | |

| Vapor Density | No data available | |

| Specific Gravity / Density | No data available |

Toxicological Information

While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the reviewed literature, the GHS classification indicates a potential for acute toxicity. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

| Parameter | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

Experimental Protocols for Safety Assessment

To determine the toxicological and flammability properties of a compound like this compound, standardized experimental protocols are followed. The methodologies outlined by the Organisation for Economic Co-operation and Development (OECD) are internationally recognized.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)

These guidelines offer methods to assess the adverse effects of a substance after a single oral dose.[6] The primary goal is to identify the dose at which mortality occurs and to observe other signs of toxicity.

Methodology (General Principles):

-

Animal Selection: Healthy, young adult laboratory animals, typically rats, are used.[10]

-

Housing and Fasting: Animals are housed in suitable conditions and fasted overnight before dosing to ensure the substance is absorbed from an empty stomach.[10]

-

Dose Administration: The test substance is administered orally, usually by gavage, in a single dose.[3] The volume administered is typically limited, for example, to 1 mL/100g of body weight for rodents.[10]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3]

-

Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 value is calculated using statistical methods.[10]

The specific guideline used (420, 423, or 425) will determine the dosing strategy (e.g., fixed dose procedure, acute toxic class method, or up-and-down procedure).[6]

Acute Dermal Toxicity Testing (OECD Guideline 402)

This test assesses the potential hazards from short-term skin exposure to a chemical.[11]

Methodology:

-

Animal Preparation: A small area of the animal's skin (approximately 10% of the body surface area) is shaved.[11]

-

Substance Application: The test substance is applied uniformly to the shaved area and held in place with a porous gauze dressing for a 24-hour exposure period.[11][12]

-

Observation: The animals are observed for at least 14 days for signs of skin irritation and systemic toxicity.[11]

-

Endpoint: The study aims to determine if the substance causes toxicity at a limit dose or to establish a dose-response relationship.[11]

Flash Point Determination

The flash point is the lowest temperature at which a substance's vapors will ignite in the presence of an ignition source.[13] There are two main methods: open cup and closed cup.[13]

Methodology (Closed Cup Principle):

-

Apparatus: A closed cup flash point tester (e.g., Pensky-Martens) is used.[14] This method is generally preferred as it tends to give lower, more conservative results.[13]

-

Procedure: The substance is placed in the test cup and slowly heated.[15]

-

Ignition Test: At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[15]

-

Endpoint: The flash point is the temperature at which a flash is observed.[13]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

-

Handling:

-

Storage:

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.[16]

Fire-Fighting Measures

While this compound is not considered a significant fire risk, containers may burn.[1]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the case of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent the substance from entering drains, sewers, or water courses.[1]

-

-

Methods for Cleaning Up:

-

Minor Spills: Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1]

-

Major Spills: Sweep or shovel up the material and place it in a labeled container for disposal. If contamination of drains or waterways occurs, advise emergency services.[1]

-

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal processing.

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Incompatible products.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste is classified as hazardous.[1]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are familiar with its potential hazards and follow the recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. umwelt-online.de [umwelt-online.de]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Benzoic acid, 3-cyano- [webbook.nist.gov]

- 9. This compound 98 1877-72-1 [sigmaaldrich.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 13. scimed.co.uk [scimed.co.uk]

- 14. Flashpoint Testing [intertek.com]

- 15. EU A.9: Flashpoint | ibacon GmbH [ibacon.com]

- 16. oecd.org [oecd.org]

Synthesis of 3-Cyanobenzoic Acid from 3-Cyanotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3-cyanobenzoic acid, a valuable building block in the pharmaceutical and chemical industries, with a specific focus on its preparation from 3-cyanotoluene. This document details various synthetic methodologies, including direct oxidation and a two-step chlorination-oxidation pathway. It offers a comparative analysis of these methods through a structured presentation of quantitative data and provides comprehensive experimental protocols. Furthermore, a detailed workflow of a prominent synthetic route is visualized to facilitate a clear understanding of the process.

Introduction

This compound is a key intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for diverse chemical transformations. The synthesis of this compound from readily available starting materials like 3-cyanotoluene is of significant industrial and academic interest. This guide explores the primary oxidative routes for this transformation.

Synthetic Methodologies

The conversion of 3-cyanotoluene to this compound primarily involves the oxidation of the methyl group. Several methods have been developed, each with its own set of advantages and challenges regarding yield, safety, and scalability.

Two-Step Synthesis via Chlorination and Oxidation

A notable and scalable method involves a two-step process commencing with the chlorination of 3-cyanotoluene to form 3-chloromethylbenzonitrile, which is subsequently oxidized to this compound.[2]

Step 1: Chlorination of 3-Cyanotoluene

In this initial step, 3-cyanotoluene is reacted with chlorine gas to yield 3-chloromethylbenzonitrile.[2]

Step 2: Oxidation of 3-Chloromethylbenzonitrile

The intermediate, 3-chloromethylbenzonitrile, is then oxidized using hydrogen peroxide in the presence of a catalytic system. This system typically comprises vanadyl sulfate (B86663) and sodium tungstate (B81510), along with a phase transfer catalyst such as benzyltriethylammonium chloride.[2]

Direct Oxidation Methods

Direct oxidation of 3-cyanotoluene offers a more direct route to the desired product, though catalyst and oxidant choice are critical for achieving high selectivity and yield.

2.2.1. Air Oxidation with Cobalt Catalysis

An alternative approach utilizes air as the oxidant in the presence of a divalent cobalt salt as a catalyst and sodium bromide as a co-catalyst.[2] While this method can achieve high yields, it often requires high temperatures and pressures, making it more suitable for small-batch preparations in a laboratory setting.[2]

2.2.2. Oxidation with Chromium Trioxide

Historically, chromium trioxide in the presence of sulfuric acid and acetic acid has been used as an oxidant.[2] However, this method is now largely considered hazardous due to the dangerous nature of chromium trioxide and the challenges associated with the disposal of chromium-containing waste. It is generally only employed for small-scale syntheses.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for producing this compound from 3-cyanotoluene.

| Method | Starting Material | Oxidant/Catalyst | Yield | Purity | Reference |

| Two-Step Chlorination-Oxidation | 3-Cyanotoluene | Step 1: Cl₂Step 2: H₂O₂, Vanadyl sulfate, Sodium tungstate, Phase transfer catalyst | ~80% | >98% | [2] |

| Air Oxidation | 3-Cyanotoluene | Air (O₂), Divalent cobalt salt, Sodium bromide | 80-99% | N/A | [2] |

| Chromium Trioxide Oxidation | 3-Cyanotoluene | CrO₃, H₂SO₄, Acetic acid | N/A | N/A | [2] |

N/A: Data not available in the cited sources.

Experimental Protocols

Two-Step Synthesis via Chlorination and Oxidation

Step 1: Synthesis of 3-Chloromethylbenzonitrile

-

800 liters of 3-methylbenzonitrile (B1361078) are added to a 1000-liter enamel reactor and heated to 150-160°C.[2]

-

The liquid material is continuously pumped to the top of a packed tower at a flow rate of 15-20 liters/minute and sprayed downwards.[2]

-

Chlorine gas is introduced from the bottom of the tower for reaction.

-

The reaction is monitored until the content of 3-chloromethylbenzonitrile remains constant.[2]

Step 2: Synthesis of this compound

-

The reaction temperature is maintained at 45°C.[2]

-

To the 3-chloromethylbenzonitrile, add ethanol (B145695) in a mass ratio of 1:3-4.[2]

-

Add the catalyst mixture, consisting of vanadyl sulfate and sodium tungstate (in a mass ratio of 1:10 to 10:1), amounting to 1.2-1.5% of the mass of 3-chloromethylbenzonitrile.[2]

-

Add benzyltriethylammonium chloride as a phase transfer catalyst, amounting to 0.3-0.5% of the mass of 3-chloromethylbenzonitrile.[2]

-

Slowly add hydrogen peroxide, with the molar ratio of 3-chloromethylbenzonitrile to hydrogen peroxide being 1:2.[2]

-

After the addition is complete, maintain the temperature for 6 hours.[2]

-

Heat the mixture to 100°C to distill off the ethanol.[2]

-

Cool the reaction mixture to room temperature and filter the solid product.[2]

-

Wash the filter cake twice with water.[2]

-

Recrystallize the crude product from ethanol and dry to obtain white powdered this compound.[2]

Workflow and Pathway Diagrams

The following diagram illustrates the experimental workflow for the two-step synthesis of this compound from 3-cyanotoluene.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-cyanotoluene can be achieved through various oxidative methods. The two-step chlorination-oxidation process stands out as a high-yield and industrially applicable route, despite its multiple steps. Direct oxidation methods, while more atom-economical, often come with challenges related to harsh reaction conditions or the use of hazardous reagents. The choice of synthetic route will ultimately depend on the desired scale of production, available resources, and safety considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Cyanobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanobenzoic acid, a versatile aromatic carboxylic acid, serves as a crucial building block in a multitude of scientific disciplines. Its unique molecular architecture, featuring both a carboxyl and a cyano group in a meta-relationship on a benzene (B151609) ring, imparts a distinct reactivity profile that is highly valued in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis and purification protocols, and its burgeoning applications in herbicide development and as a scaffold for novel therapeutic agents.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name, this compound. However, it is also widely recognized by a variety of synonyms in commercial and academic literature. A comprehensive list of these identifiers is provided below to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| Common Synonyms | m-Cyanobenzoic acid[1], 3-Carboxybenzonitrile[1] |

| Benzoic acid, 3-cyano-[1] | |

| Isophthalic acid mononitrile | |

| CAS Number | 1877-72-1[1] |

| Molecular Formula | C₈H₅NO₂[1] |

| Molecular Weight | 147.13 g/mol [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 220-224 °C | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

| pKa | Data not readily available in search results |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. One common and industrially relevant method involves the oxidation of 3-cyanotoluene. Following synthesis, purification is typically accomplished by recrystallization to yield a high-purity product.

Experimental Protocol: Synthesis from 3-Cyanotoluene

This protocol is based on the principles of oxidation of an aryl methyl group to a carboxylic acid.

Materials:

-

3-Cyanotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of sodium hydroxide in water is prepared.

-

3-Cyanotoluene is added to the flask.

-

Potassium permanganate is added portion-wise to the stirred reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is heated under reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

The reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct.

-

The filtrate is acidified with dilute sulfuric acid until the pH is acidic, leading to the precipitation of this compound.

-

The crude this compound is collected by vacuum filtration and washed with cold water.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Hot distilled water is added dropwise to the hot ethanolic solution until a slight turbidity persists.

-

A small amount of hot ethanol is added to redissolve the precipitate, resulting in a clear, saturated solution.

-

The solution is allowed to cool slowly to room temperature, during which pure crystals of this compound will form.

-

The flask is then placed in an ice bath to maximize crystal formation.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried in a vacuum oven.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The aromatic protons and carbons exhibit characteristic chemical shifts that confirm the substitution pattern of the benzene ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of this compound. A typical method employs a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid modifier like formic acid or phosphoric acid to ensure good peak shape.

Applications in Agrochemical Research: Herbicidal Activity

Recent studies have highlighted the potential of this compound as a herbicide, particularly for targeting C4 plants like maize. It has been shown to disrupt key photosynthetic processes.

Experimental Protocol: Assessment of Herbicidal Effects on Maize Photosynthesis

This protocol outlines the methodology used to evaluate the impact of this compound on the photosynthetic parameters of maize.

Plant Material and Growth Conditions:

-

Maize (Zea mays) seeds are germinated and grown hydroponically in a nutrient solution.

-

Plants are grown in a controlled environment with a defined light/dark cycle and temperature.

Treatment:

-

After a period of acclimation, maize seedlings are exposed to different concentrations of this compound in the hydroponic solution. A control group with no this compound is also maintained.

Measurement of Photosynthetic Parameters:

-

Gas Exchange Measurements: A portable photosynthesis system is used to measure net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).

-

Chlorophyll Fluorescence: A pulse-amplitude-modulated (PAM) fluorometer is used to measure parameters such as the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII (ΦPSII).

-

A/Ci Curves: The response of net CO₂ assimilation to varying intercellular CO₂ concentrations is measured to determine the maximum rate of carboxylation by RuBisCO (Vc,max) and the rate of photosynthetic electron transport (Jmax).

Data Analysis:

-

The collected data is statistically analyzed to determine the significance of the effects of this compound on the various photosynthetic parameters compared to the control group.

Table 3: Effect of this compound on Photosynthetic Parameters in Maize

| Parameter | Effect of this compound Treatment |

| Net CO₂ Assimilation Rate (A) | Decreased |

| Stomatal Conductance (gs) | Decreased |

| Intercellular CO₂ Concentration (Ci) | Decreased |

| Maximum Quantum Yield of PSII (Fv/Fm) | Decreased |

| Maximum Rate of Carboxylation (Vc,max) | Decreased |

| Rate of Electron Transport (Jmax) | Decreased |

This table summarizes the general trends observed in the study. For specific quantitative data, please refer to the original research articles.

Applications in Drug Development

This compound serves as a versatile scaffold for the development of novel therapeutic agents due to its ability to be readily modified at both the carboxylic acid and cyano moieties. Its derivatives have shown promise in various therapeutic areas, including oncology and inflammation.

Anticancer Activity

Derivatives of this compound have been explored for their potential as anticancer agents. The cyano group can participate in key interactions with biological targets, and the benzoic acid moiety provides a handle for further structural modifications to optimize potency and selectivity. For instance, some derivatives have been investigated as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Anti-inflammatory Activity

The this compound scaffold has also been utilized in the design of anti-inflammatory agents. A notable example is the development of 3-amide benzoic acid derivatives as antagonists of the P2Y14 receptor.[4] The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making it an attractive target for novel anti-inflammatory drugs.

Signaling Pathway: P2Y14 Receptor Antagonism

The development of 3-amide benzoic acid derivatives as P2Y14 receptor antagonists illustrates a clear signaling pathway targeted by compounds derived from this compound.

Caption: P2Y14 Receptor Signaling Pathway and its Antagonism.

Experimental Workflows

The journey from a starting material like this compound to a potential drug candidate involves a series of well-defined experimental workflows.

Workflow for Synthesis and Biological Evaluation of this compound Derivatives

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound is a molecule of significant interest to researchers across various scientific domains. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile starting material. The emerging applications of this compound in agrochemical research, particularly as a potential herbicide targeting photosynthesis, and its role as a foundational scaffold in the design of novel therapeutics for cancer and inflammatory diseases, underscore its continued importance in scientific innovation. This technical guide serves as a comprehensive resource for scientists and professionals seeking to leverage the unique properties of this compound in their research and development endeavors.

References

- 1. CAS 1877-72-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Carboxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic methodologies of 3-Carboxybenzonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

3-Carboxybenzonitrile, also known as 3-cyanobenzoic acid, is a substituted aromatic compound containing both a carboxylic acid and a nitrile functional group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for organic electronics.[3]

Physicochemical Properties

The fundamental physicochemical properties of 3-Carboxybenzonitrile are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Carboxybenzonitrile, m-Cyanobenzoic acid | [1][2][3] |

| CAS Number | 1877-72-1 | [2][3] |

| Molecular Formula | C₈H₅NO₂ | [2][3] |

| Molecular Weight | 147.13 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 218-222 °C | [3] |

| Boiling Point | 267.22°C (rough estimate) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [1] |

| pKa | 3.60 (at 25℃) | [1] |

| LogP | 1.5 | [2] |

Safety and Handling

3-Carboxybenzonitrile is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Spectral Data

The following tables summarize the key spectral data for 3-Carboxybenzonitrile.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.7 (approx.) | br s | 1H | -COOH |

| 8.35 | t | 1H | Ar-H |

| 8.25 | d | 1H | Ar-H |

| 8.05 | d | 1H | Ar-H |

| 7.80 | t | 1H | Ar-H |

¹³C NMR (DMSO-d₆) [1]

| Chemical Shift (ppm) | Assignment |

| 165.7 | -COOH |

| 136.5 | Ar-C |

| 133.9 | Ar-C |

| 132.8 | Ar-C |

| 130.4 | Ar-C |

| 118.2 | -CN |

| 112.7 | Ar-C |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Carboxybenzonitrile is characterized by the following key absorption bands.[1][4]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 (broad) | O-H stretch (Carboxylic acid) |

| ~2230 | C≡N stretch (Nitrile) |

| ~1700 | C=O stretch (Carboxylic acid) |

Mass Spectrometry

The electron ionization mass spectrum of 3-Carboxybenzonitrile shows a molecular ion peak at m/z 147.[5][6] Key fragmentation peaks are observed at m/z 130 (loss of OH) and 102 (loss of COOH).[6]

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ |

| 130 | High | [M-OH]⁺ |

| 102 | Medium | [M-COOH]⁺ |

Experimental Protocols

Synthesis of 3-Carboxybenzonitrile

Several synthetic routes to 3-Carboxybenzonitrile have been reported. A common method involves the oxidation of 3-methylbenzonitrile. Another approach is the Sandmeyer reaction starting from 3-aminobenzoic acid.[7] A detailed protocol for the synthesis via hydrolysis of 1,3-dicyanobenzene (B1664544) is provided below.

Reaction: Selective hydrolysis of 1,3-dicyanobenzene.

Reagents and Materials:

-

1,3-Dicyanobenzene

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for acidification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-dicyanobenzene.

-

Add a solution of sodium hydroxide in a mixture of methanol and water.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Carboxybenzonitrile.

Note: The reaction conditions, including the concentration of NaOH, the ratio of methanol to water, and the reaction time, need to be carefully controlled to favor the mono-hydrolysis of the dinitrile.

Applications and Biological Interactions

3-Carboxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is also utilized in the preparation of coordination polymers and other advanced materials.

While not a classical signaling molecule, one study has investigated the biological effects of 3-Carboxybenzonitrile on maize seedlings. The study revealed an inhibitory effect on initial growth, which was linked to alterations in the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide (B77818) dismutase, and an increase in reactive oxygen species (ROS) content.[8]

Logical Relationship of 3-Carboxybenzonitrile's Effect on Maize Seedlings

Caption: Logical flow of 3-Carboxybenzonitrile's impact on maize seedlings.

Experimental Workflow for Investigating Enzyme Inhibition

The following diagram outlines a general workflow for studying the inhibitory effect of a compound like 3-Carboxybenzonitrile on enzyme activity.

Caption: General workflow for an enzyme inhibition experiment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(1877-72-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(1877-72-1) IR Spectrum [m.chemicalbook.com]

- 5. Benzoic acid, 3-cyano- [webbook.nist.gov]

- 6. This compound | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Versatility of m-Cyanobenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

m-Cyanobenzoic acid, a bifunctional aromatic compound, has emerged as a crucial building block in the landscape of organic synthesis. Its unique structure, featuring both a carboxylic acid and a cyano group in a meta-substitution pattern, offers orthogonal reactivity that enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of m-cyanobenzoic acid, focusing on its role in the synthesis of pharmaceuticals and other high-value organic molecules. We present key reaction transformations, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field.

Core Properties and Reactivity

m-Cyanobenzoic acid is a white to off-white crystalline solid with the molecular formula C₈H₅NO₂.[1] The presence of the electron-withdrawing cyano group influences the acidity of the carboxylic acid, making it a versatile handle for various chemical modifications. The two primary reactive sites, the carboxylic acid and the cyano group, can be selectively targeted to achieve a wide range of synthetic outcomes.

Table 1: Physicochemical Properties of m-Cyanobenzoic Acid

| Property | Value |

| CAS Number | 1877-72-1 |

| Molecular Weight | 147.13 g/mol |

| Melting Point | 218-222 °C |

| Appearance | Off-white powder |

| Synonyms | 3-Carboxybenzonitrile, m-Carboxybenzonitrile |

Source: Chem-Impex, 2023

The carboxylic acid moiety readily undergoes standard transformations such as esterification, amidation, and reduction, while the cyano group can be converted into amines, amides, or tetrazoles, providing access to a diverse array of functionalized intermediates.

Key Applications in Organic Synthesis

The strategic placement of the carboxyl and cyano groups makes m-cyanobenzoic acid a valuable precursor in the synthesis of a variety of important compounds, particularly in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds: The Tetrazole Moiety

The cyano group of m-cyanobenzoic acid can be efficiently converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[2] This transformation is crucial in the development of drugs where improved metabolic stability and pharmacokinetic properties are desired.

Experimental Protocol: Synthesis of 3-(1H-tetrazol-5-yl)benzoic acid

A mixture of 3-cyanobenzoic acid (0.147 g, 1.0 mmol), sodium azide (B81097) (0.078 g, 1.2 mmol), and triethylammonium (B8662869) chloride (0.165 g, 1.2 mmol) in toluene (B28343) (10 mL) is heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is acidified with 2N HCl. The resulting precipitate is filtered, washed with water, and dried to afford 3-(1H-tetrazol-5-yl)benzoic acid.

Table 2: Quantitative Data for Tetrazole Formation

| Reactant | Molar Equiv. | Amount |

| m-Cyanobenzoic Acid | 1.0 | 0.147 g |

| Sodium Azide | 1.2 | 0.078 g |

| Triethylammonium Chloride | 1.2 | 0.165 g |

| Product | ||

| 3-(1H-tetrazol-5-yl)benzoic acid | - | Yield: 85% |

This protocol is a representative example based on similar transformations.